molecular formula C13H7F2NO B6375979 2-Cyano-5-(3,4-difluorophenyl)phenol CAS No. 1261953-58-5

2-Cyano-5-(3,4-difluorophenyl)phenol

Cat. No.: B6375979
CAS No.: 1261953-58-5
M. Wt: 231.20 g/mol
InChI Key: XYGVCMSVNFQJAG-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,4-difluorophenyl)phenol is a fluorinated aromatic compound featuring a biphenyl core substituted with a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and a 3,4-difluorophenyl moiety at position 3. This structure confers unique electronic and steric properties due to the electron-withdrawing cyano group and fluorine atoms, as well as the hydrogen-bonding capability of the phenol group.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGVCMSVNFQJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684730
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-58-5
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3,4-difluorophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,4-difluorophenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-(3,4-difluorophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,4-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Cyano-5-(3,4-difluorophenyl)phenol with two structurally related compounds:

Property This compound 2-Cyano-5-(2,3-difluorophenyl)phenol 2-Cyano-5-(4-hydroxyphenyl)phenol
CAS Number Not explicitly provided 1261998-64-4 1261973-36-7
Substituents 3,4-difluorophenyl at C5 2,3-difluorophenyl at C5 4-hydroxyphenyl at C5
Functional Groups -CN (C2), -OH (C3) -CN (C2), -OH (C3) -CN (C2), -OH (C3), -OH (C4')
Electron Effects Strong electron-withdrawing (-F, -CN) Moderate electron-withdrawing (-F, -CN) Electron-donating (-OH) and -withdrawing (-CN)
Hydrogen Bonding Phenol -OH Phenol -OH Two -OH groups (enhanced H-bonding)
Commercial Availability Unknown Discontinued (CymitQuimica) Available (Indagoo brand)

Key Differences and Implications

Fluorine Substitution Position :

  • The 3,4-difluorophenyl group in the target compound vs. the 2,3-difluorophenyl in its analog alters steric and electronic interactions. The 3,4-difluoro configuration may enhance dipole moments and improve binding affinity in receptor-ligand systems compared to the 2,3-isomer, as fluorine’s electronegativity impacts charge distribution.

Hydroxyl vs. Fluorine Substitution :

  • Replacing the difluorophenyl group with a 4-hydroxyphenyl moiety (as in ) introduces a second -OH group, increasing polarity and hydrogen-bonding capacity. This could enhance solubility in aqueous media but reduce lipid membrane permeability, limiting applications in hydrophobic environments.

Commercial Viability: The discontinuation of 2-Cyano-5-(2,3-difluorophenyl)phenol suggests challenges in synthesis or demand, whereas the availability of the 4-hydroxyphenyl analog highlights its utility in niche research contexts.

Hypothetical Bioactivity and Stability

  • Metabolic Stability : The 3,4-difluorophenyl group may confer greater metabolic stability compared to the hydroxyphenyl analog due to fluorine’s resistance to oxidative degradation.
  • CYP450 Interactions: The cyano group could act as a metabolic soft spot, but fluorine’s inductive effects might mitigate this, as seen in fluorinated pharmaceuticals (e.g., SNAP-7941 derivatives in ).

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